BWC0977: A Novel Dual-Target Inhibitor of Bacterial Topoisomerases for Combating Multidrug-Resistant Infections
BWC0977: A Novel Dual-Target Inhibitor of Bacterial Topoisomerases for Combating Multidrug-Resistant Infections
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the development of novel therapeutics with distinct mechanisms of action. BWC0977 is a promising novel bacterial topoisomerase inhibitor (NBTI) that circumvents existing resistance mechanisms by dually targeting DNA gyrase (GyrA) and topoisomerase IV (TopoIV), essential enzymes for bacterial DNA replication. This document provides a comprehensive technical overview of BWC0977, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental methodologies. The data presented herein underscore the potential of BWC0977 as a broad-spectrum antibacterial agent effective against a wide array of multidrug-resistant (MDR) pathogens.
Mechanism of Action
BWC0977 exerts its bactericidal effect by inhibiting the essential bacterial enzymes DNA gyrase and topoisomerase IV.[1][2][3] Unlike fluoroquinolones, which stabilize double-strand DNA breaks, BWC0977 stabilizes single-strand breaks in the DNA, leading to the induction of the SOS DNA damage response and subsequent cell death.[4] Computational modeling and enzymatic assays have identified key interactions between BWC0977 and specific residues within the GyrA subunit, including M120, D82, and R121.[4] This distinct binding mode is crucial for its activity against fluoroquinolone-resistant strains.
In Vitro Activity
BWC0977 demonstrates potent, broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, including priority pathogens identified by the World Health Organization. Notably, it retains its activity against clinical isolates resistant to current standard-of-care antibiotics such as fluoroquinolones, carbapenems, and colistin.
Minimum Inhibitory Concentration (MIC)
The MIC90 of BWC0977 against a global panel of multidrug-resistant Gram-negative and Gram-positive bacteria, anaerobes, and biothreat pathogens ranges from 0.03 to 2 µg/mL. Specific MIC values against key pathogens are summarized in the table below.
| Pathogen | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Bacillus anthracis | 0.001-0.015 | 0.004 | 0.004 |
| Escherichia coli (MDR) | - | - | 0.5 |
| Pseudomonas aeruginosa (MDR) | - | - | - |
| Acinetobacter baumannii (MDR) | - | - | - |
| Klebsiella pneumoniae (MDR) | - | - | - |
| Staphylococcus aureus (MRSA) | - | - | - |
| Data for some MDR strains are not publicly available in full detail. |
Resistance Frequency
Spontaneous resistance to BWC0977 occurs at a very low frequency. Studies attempting to generate resistant mutants of Escherichia coli and other Gram-negative organisms through single-step methods did not yield any mutants. While serial passage experiments resulted in a shift in MIC, sequencing of the resistant isolates revealed no mutations in the target genes (gyrA and parC), suggesting a non-target-based mechanism of resistance.
In Vivo Efficacy and Pharmacokinetics
BWC0977 has demonstrated significant efficacy in various rodent infection models, including thigh and lung infection models.
Animal Models of Infection
In a neutropenic murine thigh infection model challenged with P. aeruginosa, BWC0977 exhibited a dose-dependent reduction in bacterial burden. Furthermore, in a murine model of inhalational tularemia caused by Francisella tularensis, BWC0977 treatment resulted in 100% survival, which was statistically superior to ciprofloxacin.
| Animal Model | Pathogen | Treatment | Outcome |
| Neutropenic Murine Thigh | P. aeruginosa | BWC0977 (dose-ranging) | Dose-dependent reduction in CFU/g |
| Inhalational Murine Tularemia | F. tularensis | BWC0977 | 100% survival |
| Inhalational Murine Tularemia | Ciprofloxacin | 60% survival | |
| Inhalational Murine Tularemia | Gentamicin | 90-100% survival |
Pharmacokinetics
Pharmacokinetic studies in rodents have shown that BWC0977 achieves significantly higher drug levels in the epithelial lining fluid of infected lungs compared to plasma. A Phase 1 clinical trial (NCT05088421) in healthy volunteers demonstrated that single ascending intravenous doses of BWC0977 were safe and well-tolerated, with dose-proportional exposures. BWC0977 is also being developed in an oral formulation.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro potency of BWC0977 is determined by broth microdilution according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
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Prepare a stock solution of BWC0977 in dimethyl sulfoxide (DMSO).
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Perform serial two-fold dilutions of BWC0977 in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
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Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
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Incubate the plates at 37°C for 16-20 hours.
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The MIC is defined as the lowest concentration of BWC0977 that completely inhibits visible bacterial growth.
In Vivo Efficacy in a Neutropenic Murine Thigh Infection Model
This model is used to assess the in vivo efficacy and pharmacodynamics of BWC0977.
Protocol:
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Render female BALB/c mice neutropenic by intraperitoneal injection of cyclophosphamide.
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Two hours prior to infection, administer the appropriate dose of BWC0977 subcutaneously.
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Infect the mice intramuscularly in the thigh with a clinical isolate of a target pathogen (e.g., P. aeruginosa).
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At various time points post-infection (e.g., 2, 8, 14, 26 hours), euthanize cohorts of mice.
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Aseptically remove the thigh muscle, homogenize it in sterile saline, and perform serial dilutions.
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Plate the dilutions on appropriate agar medium to determine the bacterial load (CFU/g of tissue).
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Compare the bacterial density in treated groups to a control group to determine the efficacy of BWC0977.
